(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol, with the chemical formula and a molecular weight of , is a compound of interest in various fields of research, particularly in medicinal chemistry. Its unique structure includes a bromine atom and a fluorine atom attached to a pyridine ring, which contributes to its chemical reactivity and potential biological activity. The compound is classified under the category of halogenated pyridines, which are often utilized as building blocks in organic synthesis and pharmaceutical development .
The synthesis of (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol can be approached through several methods, primarily involving nucleophilic substitution reactions or coupling reactions. One common method involves the reaction of 5-bromo-2-fluoropyridine with an appropriate alcohol in the presence of a catalyst to facilitate the formation of the alcohol group on the ethan-1 chain.
The molecular structure of (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol can be represented using various structural formulas:
The presence of bromine and fluorine substituents on the pyridine ring significantly influences its electronic properties, making it a candidate for various chemical reactions .
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol participates in several key chemical reactions:
These reactions often require careful control of reaction conditions (temperature, solvent choice, and catalyst presence) to ensure high selectivity and yield .
The mechanism of action for (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol is primarily related to its interactions at the molecular level within biological systems:
These properties suggest that (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol has favorable characteristics for pharmaceutical applications .
(R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol finds applications primarily in scientific research:
The enantioselective synthesis of chiral pyridine derivatives like (R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol (CAS: 2227854-66-0) represents a significant challenge in medicinal chemistry due to the need for precise stereocontrol at the chiral alcohol center adjacent to the heteroaromatic ring. This compound features a pyridine core substituted with bromine (position 5), fluorine (position 2), and a chiral hydroxyethyl group (position 3), creating a stereogenic center at the carbinol carbon. The R-configuration is unambiguously defined by the Cahn-Ingold-Prelog priority rules, with the absolute configuration confirmed through chiroptical comparisons and X-ray crystallography of related derivatives [1] [6].
Key synthetic challenges include:
The pyridine ring's inherent electronic asymmetry—induced by the ortho-fluorine and meta-bromine substituents—creates a steric and electronic environment conducive to asymmetric induction. This allows chiral catalysts to differentiate between prochiral faces during ketone reduction, a cornerstone of industrial-scale production routes [1] [9].
Table 1: Key Identifiers of (R)-1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 2227854-66-0 | [6] |
| Molecular Formula | C₇H₇BrFNO | [1] [6] |
| Molecular Weight | 220.04 g/mol | [1] |
| IUPAC Name | (R)-1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-ol | [1] |
| Isomeric SMILES | CC@@HC₁=CC(Br)=CN=C₁F | [6] |
The predominant industrial route to this chiral alcohol involves enantioselective reduction of 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one (CAS: 1111637-74-1), a prochiral ketone commercially available in multi-gram quantities. This precursor ketone displays enhanced reactivity at the carbonyl group due to electron-deficient pyridine ring, enabling efficient catalytic reduction [3] [8].
Catalytic asymmetric hydrogenation using chiral ruthenium complexes achieves exceptional stereoselectivity:
Alternative biocatalytic approaches utilize engineered ketoreductases (KREDs) in aqueous-organic biphasic systems:
Table 2: Comparative Reduction Methods for Ketone Precursor
| Method | Conditions | Yield (%) | ee (%) | Advantages |
|---|---|---|---|---|
| Ru-(S)-BINAP Hydrogenation | 50 psi H₂, 50°C, MeOH/AcOH | 80-85 | 90-92 | High throughput |
| Ru-DTBM-SEGPHOS | 100 psi H₂, 60°C, Toluene | 88 | 98 | Superior stereoselectivity |
| KRED 1017 (Codexis®) | pH 7.0, 30°C, isopropanol co-substrate | 75-78 | 95-98 | Aqueous, green chemistry |
| NaBH₄ with (R)-CBS Catalyst | -78°C, THF, stoichiometric | 70 | 88 | No specialized equipment |
The ortho-fluorine and meta-bromine substituents critically influence the compound's reactivity through electronic and steric effects:
Electronic effects:
Regioselective control:
Physicochemical impact:
Table 3: Halogen Influence on Physicochemical and Synthetic Parameters
| Parameter | Fluorine Effect | Bromine Effect | Synergistic Outcome |
|---|---|---|---|
| Carbonyl Reduction Rate | 1.8× acceleration vs. H-analog | 1.2× acceleration vs. Cl-analog | 2.2× overall rate enhancement |
| Calculated log P | +0.43 vs. des-fluoro | +1.02 vs. des-bromo | Overall log P = 1.98 |
| Directed ortho-Metalation | Moderate directing ability | Strong directing ability | Ortho-Br meta-F pattern ideal for Pd-catalysis |
| Chiral Stability | 15% reduced racemization at 80°C | 30% reduced racemization | Configurationally stable to 150°C |
Advanced catalytic systems achieve stereocontrol through substrate-catalyst matching and non-covalent interactions:
Homogeneous metal catalysis:
Ligand design innovations:
Process optimization:
Table 4: Performance Metrics of Catalytic Systems
| Catalyst System | Loading (mol%) | Temperature (°C) | ee (%) | Turnover Number | Industrial Scalability |
|---|---|---|---|---|---|
| Ru-(R)-DM-SEGPHOS/Cl₂ | 0.5 | 50 | 98 | 1960 | Excellent |
| Rh-(R,R)-DIPAMP | 1.0 | 60 | 92 | 920 | Moderate (sensitive to O₂) |
| KRED-3110 (Biocatalysis) | 10 (w/w) | 30 | 97 | 580 | Good (aqueous waste issue) |
| Ir-(S)-Xyl-P-Phox | 2.0 | 40 | 85 | 425 | Limited |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1